REACTION_CXSMILES
|
[CH:1]1([N:4]([CH:12]=[C:13]([C:19](OCC)=[O:20])[C:14]([O:16][CH2:17][CH3:18])=[O:15])[C:5]2[CH:10]=[CH:9][C:8]([I:11])=[CH:7][CH:6]=2)[CH2:3][CH2:2]1.C(=O)(O)[O-]>ClCCl>[CH:1]1([N:4]2[C:5]3[C:6](=[CH:7][C:8]([I:11])=[CH:9][CH:10]=3)[C:19](=[O:20])[C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:12]2)[CH2:3][CH2:2]1
|
Name
|
diethyl 2-[(cyclopropyl-4-iodoanilino)methylene]malonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)N(C1=CC=C(C=C1)I)C=C(C(=O)OCC)C(=O)OCC
|
Name
|
18
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
polyphosphoric acid
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
from Preparation No
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is capped
|
Type
|
TEMPERATURE
|
Details
|
After 2 hours at 120° C. the reaction is cooled to room temperature
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
treated with ice
|
Type
|
EXTRACTION
|
Details
|
The basic aqueous layer is extracted with two additional portions of dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic layers are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N1C=C(C(C2=CC(=CC=C12)I)=O)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.19 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |